molecular formula C7H14ClNO B6251061 N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride, Mixture of diastereomers CAS No. 1378768-08-1

N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride, Mixture of diastereomers

Cat. No. B6251061
CAS RN: 1378768-08-1
M. Wt: 163.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride” is a chemical compound with the CAS Number: 1378768-08-1 . It has a molecular weight of 163.65 . The compound is typically stored at room temperature and comes in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO.ClH/c1-8-6-4-5-2-3-7(6)9-5;/h5-8H,2-4H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Methylamine", "Hydrogen peroxide", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "1. Cyclohexene is reacted with hydrogen peroxide and sodium hydroxide to form trans-7-hydroxy-cyclohexene-2-one.", "2. The trans-7-hydroxy-cyclohexene-2-one is reacted with methylamine to form N-methyl-trans-7-hydroxy-cyclohexene-2-amine.", "3. The N-methyl-trans-7-hydroxy-cyclohexene-2-amine is cyclized using hydrochloric acid to form N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine.", "4. The N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine is then reacted with hydrochloric acid to form the hydrochloride salt of the compound, which is a mixture of diastereomers." ] }

CAS RN

1378768-08-1

Product Name

N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride, Mixture of diastereomers

Molecular Formula

C7H14ClNO

Molecular Weight

163.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.